![molecular formula C43H36N4O4 B15344824 2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- CAS No. 72927-71-0](/img/structure/B15344824.png)
2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its naphthalenol core, which is substituted with phenylmethylene and ethoxy-phenylene groups through azo linkages. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- typically involves a multi-step process. The key steps include:
Formation of Azo Compounds: The initial step involves the diazotization of aniline derivatives, followed by coupling with naphthalenol to form azo compounds.
Substitution Reactions: The phenylmethylene and ethoxy-phenylene groups are introduced through substitution reactions, often using appropriate halides or other reactive intermediates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction of the azo groups can yield amine derivatives, which have different reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalenol compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- involves its interaction with specific molecular targets and pathways. The azo groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethylene and ethoxy-phenylene groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(Phenylmethylene)bis[(2-methyl-4,1-phenylene)azo]]bis(2-naphthol)
- 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-
Uniqueness
Compared to similar compounds, 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with other molecules. This structural variation can lead to different chemical and biological properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
72927-71-0 |
|---|---|
Molekularformel |
C43H36N4O4 |
Molekulargewicht |
672.8 g/mol |
IUPAC-Name |
1-[[2-ethoxy-4-[[3-ethoxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C43H36N4O4/c1-3-50-39-26-31(18-22-35(39)44-46-42-33-16-10-8-12-28(33)20-24-37(42)48)41(30-14-6-5-7-15-30)32-19-23-36(40(27-32)51-4-2)45-47-43-34-17-11-9-13-29(34)21-25-38(43)49/h5-27,41,48-49H,3-4H2,1-2H3 |
InChI-Schlüssel |
UREMJLRMOYIAQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)OCC)N=NC6=C(C=CC7=CC=CC=C76)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)

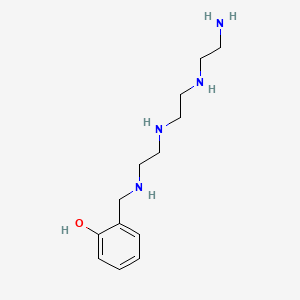
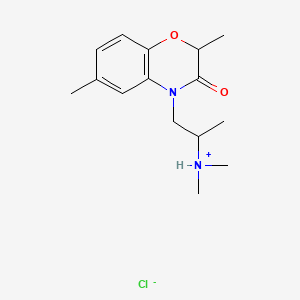


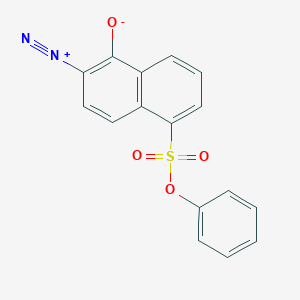
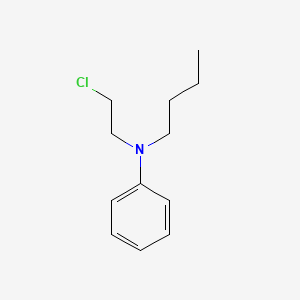

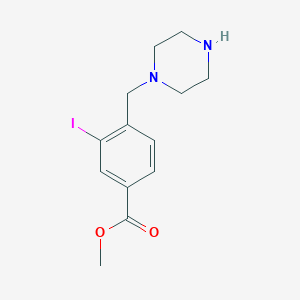
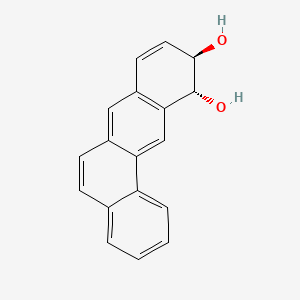
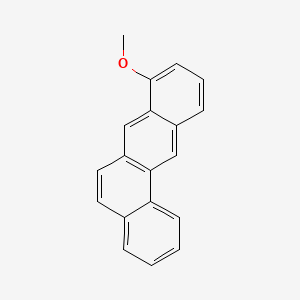
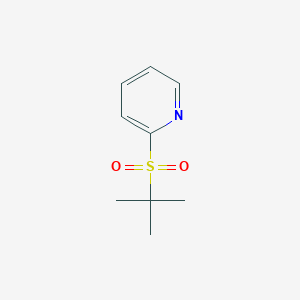
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
